molecular formula C9H15ClN2O2 B8135972 (2,5-Dimethoxybenzyl)hydrazine hydrochloride

(2,5-Dimethoxybenzyl)hydrazine hydrochloride

Cat. No.: B8135972
M. Wt: 218.68 g/mol
InChI Key: QPFIOECKBVGPTJ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxybenzyl)hydrazine hydrochloride (CAS: 2011-49-6) is a hydrazine derivative featuring a benzyl group substituted with methoxy groups at the 2- and 5-positions. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol. It is commonly used as a synthetic intermediate in pharmaceutical and materials chemistry. Key properties include:

  • Solubility: Soluble in polar solvents like DMSO or ethanol; stock solutions are stable at -20°C for 1 month or -80°C for 6 months .
  • Purity: Commercial samples exceed 97% purity .
  • Applications: Primarily employed in condensation reactions to form hydrazones or heterocyclic scaffolds (e.g., benzodiazepines, acridines) .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-3-4-9(13-2)7(5-8)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFIOECKBVGPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of (2,5-Dimethoxybenzyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxybenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted benzyl derivatives .

Scientific Research Applications

(2,5-Dimethoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The methoxy groups on the benzyl ring may also contribute to its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituted Benzyl/Phenyl Hydrazine Hydrochlorides

The table below compares (2,5-dimethoxybenzyl)hydrazine hydrochloride with analogs differing in substituent type, position, or aromatic backbone:

Compound Name Substituents Formula MW (g/mol) Key Properties Synthesis Yield References
(2,5-Dimethoxybenzyl)hydrazine hydrochloride 2,5-(OCH₃) on benzyl C₉H₁₅ClN₂O₂ 218.68 Soluble in DMSO; >97% purity; stable at RT Not reported
3,5-Dimethoxybenzylhydrazine hydrochloride 3,5-(OCH₃) on benzyl C₉H₁₅ClN₂O₂ 218.68 Isomeric analog; likely distinct solubility/reactivity due to substitution pattern Not reported
(2,5-Difluorophenyl)hydrazine hydrochloride 2,5-F on phenyl C₆H₇ClF₂N₂ 192.60 UPLC-MS: m/z 259.1; used in pyridoindole synthesis; 22% yield 22%
(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride 5-Cl, 2-OCH₃ on phenyl C₇H₁₀Cl₂N₂O 209.07 ChemSpider ID: 2017438; spectral data available (IR, NMR) Not reported
2,5-Dichlorophenylhydrazine hydrochloride 2,5-Cl on phenyl C₆H₆Cl₃N₂ 218.48 Intermediate for agrochemicals; supplied by LEAP Chem Not reported

Key Differences and Implications

Substituent Effects :

  • Electron-Donating Groups (e.g., OCH₃) : Enhance solubility in polar solvents and stabilize intermediates via resonance. The 2,5-dimethoxy substitution in the target compound likely improves solubility compared to halogenated analogs .
  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity, favoring nucleophilic attack in hydrazone formation. For example, (2,5-difluorophenyl)hydrazine hydrochloride showed a lower synthesis yield (22%) in pyridoindole synthesis compared to methoxy analogs .

Spectral Data: (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride exhibits distinct NMR signals (e.g., δ 9.06 ppm for phenolic OH) and IR stretches (3485 cm⁻¹ for OH), differentiating it from the target compound . The target compound’s spectral data (e.g., ¹H/¹³C NMR) remains unreported in the evidence but can be inferred to include methoxy proton peaks near δ 3.8–4.0 ppm.

Synthetic Utility :

  • Methoxy-substituted hydrazines (e.g., 2,5-dimethoxybenzyl) are preferred in liquid crystal and pharmaceutical synthesis due to enhanced solubility and stability .
  • Halogenated analogs (e.g., 2,5-dichloro) are utilized in agrochemicals but may require harsher reaction conditions .

Biological Activity

(2,5-Dimethoxybenzyl)hydrazine hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(2,5-Dimethoxybenzyl)hydrazine hydrochloride is characterized by its hydrazine moiety and two methoxy groups positioned on the benzyl ring. This structural configuration influences its reactivity and biological interactions.

The biological activity of (2,5-Dimethoxybenzyl)hydrazine hydrochloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and disrupt various cellular processes, leading to potential therapeutic effects against certain diseases.

Antimicrobial Activity

Research has demonstrated that (2,5-Dimethoxybenzyl)hydrazine hydrochloride exhibits significant antimicrobial properties. The compound has been evaluated against a range of microbial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Results

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound possesses varying degrees of antimicrobial efficacy depending on the target organism.

Anticancer Properties

In addition to its antimicrobial effects, (2,5-Dimethoxybenzyl)hydrazine hydrochloride has been studied for its anticancer potential. It has shown inhibitory effects on cancer cell lines in vitro.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effect of (2,5-Dimethoxybenzyl)hydrazine hydrochloride on several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC44 (lung adenocarcinoma), NCI-H23 (non-small cell lung cancer).
  • Results : The compound demonstrated a dose-dependent inhibition of cell growth across all tested lines.

Table 2: Cancer Cell Growth Inhibition Data

CompoundA549 (%)HCC44 (%)NCI-H23 (%)
Control100100100
10 µM78 ± 3.280 ± 2.975 ± 4.1
20 µM55 ± 4.060 ± 3.858 ± 3.6
50 µM32 ± 3.545 ± 4.040 ± 3.9

The data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent .

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